molecular formula C14H14O2 B1287700 2-(2-Phenylethoxy)phenol CAS No. 33130-24-4

2-(2-Phenylethoxy)phenol

Cat. No.: B1287700
CAS No.: 33130-24-4
M. Wt: 214.26 g/mol
InChI Key: RCEILIWEQZAHER-UHFFFAOYSA-N
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Description

2-(2-Phenylethoxy)phenol is an organic compound with the molecular formula C14H14O2 It is a phenolic ether, characterized by the presence of a phenol group and an ether linkage to a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2-Phenylethoxy)phenol can be synthesized through nucleophilic aromatic substitution reactions. One common method involves the reaction of phenol with 2-phenylethyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like acetone or ethanol .

Industrial Production Methods

Industrial production methods for this compound often involve similar nucleophilic substitution reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Green chemistry approaches, such as the use of aqueous hydrogen peroxide as an oxidant, have also been explored to make the process more environmentally friendly .

Comparison with Similar Compounds

2-(2-Phenylethoxy)phenol can be compared with other phenolic ethers such as:

  • 4-Ethoxyphenol
  • 4-Phenoxyphenol
  • p-Benzyloxyphenol

These compounds share similar structural features but differ in the position and type of ether linkage. The unique structure of this compound, with its phenylethyl group, provides distinct chemical properties and reactivity .

Properties

IUPAC Name

2-(2-phenylethoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c15-13-8-4-5-9-14(13)16-11-10-12-6-2-1-3-7-12/h1-9,15H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCEILIWEQZAHER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCOC2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70604392
Record name 2-(2-Phenylethoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70604392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33130-24-4
Record name 2-(2-Phenylethoxy)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33130-24-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Phenylethoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70604392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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